
Vinyl oleate
Übersicht
Beschreibung
Vinyl oleate is an organic compound that belongs to the class of vinyl esters. It is formed by the esterification of oleic acid with vinyl alcohol. This compound is known for its applications in various industrial processes, particularly in the synthesis of other chemical compounds. This compound is a colorless to pale yellow liquid with a characteristic odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vinyl oleate can be synthesized through a transvinylation reaction between vinyl acetate and oleic acid. The reaction is typically carried out in the presence of a catalyst such as mercuric acetate and sulfuric acid. The process involves heating the mixture under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods: In industrial settings, this compound is produced using a similar transvinylation method. The process is optimized for large-scale production by controlling the reaction temperature, catalyst concentration, and reaction time. The product is then purified through distillation to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Vinyl oleate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to produce oleic acid and vinyl alcohol.
Transesterification: It can react with other alcohols to form different esters.
Polymerization: this compound can undergo polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of a strong acid or base.
Transesterification: Requires an alcohol and a catalyst such as sodium methoxide.
Polymerization: Initiated using free radical initiators like benzoyl peroxide.
Major Products Formed:
Hydrolysis: Oleic acid and vinyl alcohol.
Transesterification: Various esters depending on the alcohol used.
Polymerization: Polymers with specific properties based on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Vinyl oleate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other chemical compounds.
Biology: Employed in the preparation of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and plasticizers.
Wirkmechanismus
The mechanism of action of vinyl oleate involves its ability to undergo esterification and polymerization reactions. These reactions are facilitated by the presence of vinyl groups, which are highly reactive. The molecular targets and pathways involved depend on the specific application and reaction conditions. For instance, in polymerization reactions, this compound acts as a monomer that forms long polymer chains through free radical mechanisms .
Vergleich Mit ähnlichen Verbindungen
- Vinyl laurate
- Vinyl stearate
- Vinyl palmitate
Comparison: Vinyl oleate is unique due to its specific fatty acid chain length and unsaturation. Compared to vinyl laurate and vinyl stearate, this compound has a longer carbon chain and a double bond, which imparts different chemical and physical properties. This makes this compound more suitable for certain applications, such as in the synthesis of biocompatible materials and specific polymers .
Eigenschaften
IUPAC Name |
ethenyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h4,11-12H,2-3,5-10,13-19H2,1H3/b12-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUZTLKYAOOFDX-QXMHVHEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3896-58-0 | |
| Record name | NSC11040 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11040 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



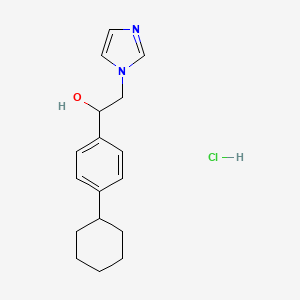
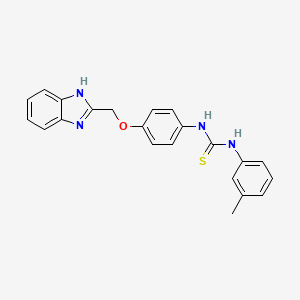
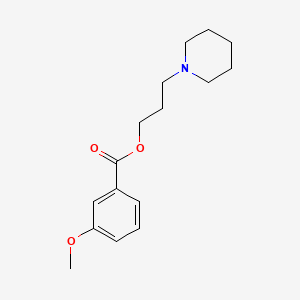
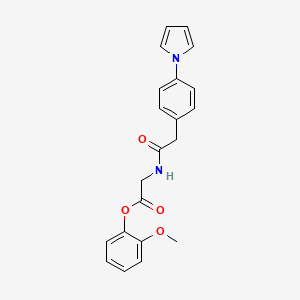
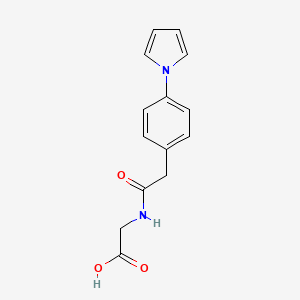
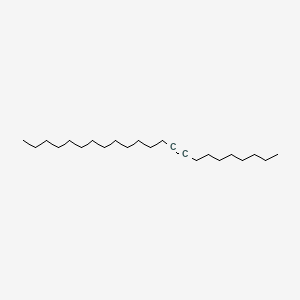

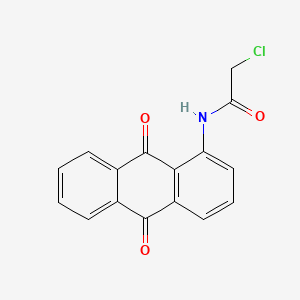
![1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1623411.png)
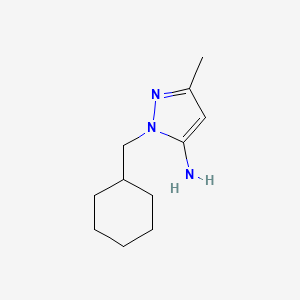
![2-[(Pyridin-4-ylmethyl)-amino]-ethanol](/img/structure/B1623413.png)


